molecular formula C11H11Cl2NO4S B2554725 Methyl (2,2-dichloro-1-tosylvinyl)carbamate CAS No. 868212-26-4

Methyl (2,2-dichloro-1-tosylvinyl)carbamate

Cat. No. B2554725
CAS RN: 868212-26-4
M. Wt: 324.17
InChI Key: GMKKCXUMAZWRAB-UHFFFAOYSA-N
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Description

“Methyl (2,2-dichloro-1-tosylvinyl)carbamate” is a specific type of carbamate compound . Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The simplest ester derived from carbamic acid is Methyl carbamate, which is a colourless solid .


Synthesis Analysis

Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . The synthesis of carbamates can also be achieved via alcoholysis of carbamoyl chlorides or from the reaction of amines with chloroformates .


Molecular Structure Analysis

The molecular structure of carbamates, in general, is represented by the formula R2NC(O)OR . For Methyl carbamate, the molecular weight is 75 g/mol .


Chemical Reactions Analysis

Carbamates are known to form through the reaction of methanol and urea . They can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .


Physical And Chemical Properties Analysis

Methyl carbamate, a related compound, is a colourless solid with a density of 1.136 at 56 °C. It has a melting point of 52 °C and a boiling point of 177 °C. It is soluble in water at a concentration of 20 g/L .

Scientific Research Applications

Carbamate Pesticides

Carbamates such as carbaryl, widely known by its trade name Sevin, are used as insecticides in agriculture. Carbaryl works by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous systems of insects. While highly effective in controlling pests, studies have also shown carbaryl's teratogenic effects on mammals, indicating its potential risks when used indiscriminately (Smalley, Curtis, & Earl, 1968).

Nanoparticle Carriers for Agricultural Chemicals

Research into polymeric and solid lipid nanoparticles for the sustained release of agricultural chemicals, including carbamate fungicides like carbendazim, aims to improve the efficiency and reduce the environmental impact of these compounds. Encapsulation in nanoparticles can modify the release profiles of fungicides, potentially reducing the required dosage and minimizing toxicity (Campos et al., 2015).

Analytical Methods for Carbamates

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), have been developed to detect low levels of carbaryl and its degradation products in various matrices. This is crucial for monitoring the presence of carbamate pesticides in food and the environment to ensure safety and compliance with regulatory standards (Ozhan, Topuz, & Alpertunga, 2003).

Organic Synthesis and Medicinal Chemistry

Carbamate compounds are also important in organic synthesis and medicinal chemistry for the development of new pharmaceuticals and materials. For example, the synthesis of tetrahydropyridines via phosphine-catalyzed annulation involves carbamate intermediates and showcases the versatility of carbamates in synthesizing complex organic molecules (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

Methyl carbamate, a related compound, is known to be mutagenic in Drosophila and is a carcinogen in rats . It is also “known to the state of California to cause cancer” per Proposition 65 .

properties

IUPAC Name

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKKCXUMAZWRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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